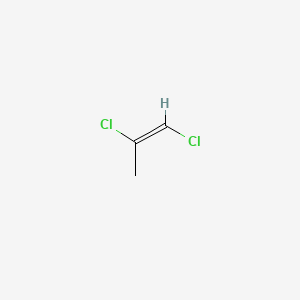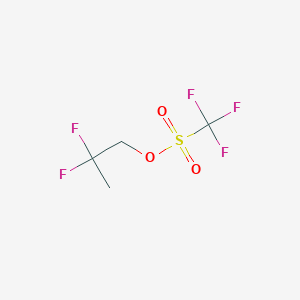
2,2-Difluoropropyl trifluoromethanesulfonate
Vue d'ensemble
Description
2,2-Difluoropropyl trifluoromethanesulfonate is a chemical compound that is part of a broader class of trifluoromethanesulfonate esters. These compounds are characterized by their trifluoromethanesulfonyl (triflate) group, which is a common motif in various chemical reagents and intermediates used for synthesis in organic chemistry. The triflate group is known for its ability to act as a good leaving group in nucleophilic substitution reactions, making these compounds versatile in synthetic applications .
Synthesis Analysis
The synthesis of compounds related to this compound often involves the reaction of alcohols with trifluoromethanesulfonyl chloride or related sulfonating agents. For example, alkyl 2,2,2-trifluoroethanesulfonates (tresylates) can be synthesized from alcohols and trifluoromethanesulfonyl chloride in the presence of a base . Similarly, (2,2,2-Trifluoroethyl)triphenylphosphonium trifluoromethanesulfonate is prepared from triphenylphosphane and 2,2,2-trifluoroethyl triflate .
Molecular Structure Analysis
The molecular structure of trifluoromethanesulfonate esters is characterized by the presence of a trifluoromethyl group attached to a sulfonyl group, which in turn is connected to the rest of the molecule. The triflate group is electron-withdrawing, which can influence the reactivity and stability of the compound. For instance, the molecular structure of fluoromethyl-2,4,6-trinitrophenylsulfonate has been determined by single-crystal X-ray diffraction studies, highlighting the importance of structural analysis in understanding the reactivity of these compounds .
Chemical Reactions Analysis
Trifluoromethanesulfonate esters participate in a variety of chemical reactions. They can undergo nucleophilic substitution reactions where the triflate group is displaced by various nucleophiles. For example, alkyl 2,2,2-trifluoroethanesulfonates react with aqueous base to yield products such as amides or ketene dithioacetals . The reactivity of these compounds can be further manipulated by the presence of catalysts, such as scandium trifluoromethanesulfonate, which is an extremely active Lewis acid catalyst in acylation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and related compounds are influenced by the triflate group. These properties include solubility, boiling and melting points, and reactivity. For instance, trifluoromethanesulfonyl hypofluorite, a related compound, has a melting point of -87°C and an extrapolated boiling point of 0°C . The presence of fluorine atoms imparts unique properties to these compounds, such as high electronegativity and the ability to form strong hydrogen bonds, which can affect their behavior in chemical reactions and their physical state under different conditions.
Applications De Recherche Scientifique
Lewis Acid Catalysis
2,2-Difluoropropyl trifluoromethanesulfonate, related to trifluoromethanesulfonate (triflate) compounds, has applications in Lewis acid catalysis. For instance, scandium triflate, a commercially available compound, is used as a Lewis acid catalyst for acylation of alcohols with acid anhydrides and the esterification of alcohols by carboxylic acids in the presence of p-nitrobenzoic anhydrides. This catalyst facilitates acylation of primary alcohols and sterically-hindered secondary or tertiary alcohols, proving especially effective for selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).
Organic Synthesis
Triflates play a significant role in organic synthesis. They are instrumental in electrophilic aromatic substitution reactions, formation of carbon–carbon and carbon–heteroatom bonds, and syntheses of carbo- and heterocyclic structures. Trifluoromethanesulfonic acid, closely related to trifluoromethanesulfonates, has been used for generating cationic species from organic molecules, which can be detected and studied using spectral methods (Kazakova & Vasilyev, 2017).
Catalyst in Amine Reactions
Lanthanide(III) trifluoromethanesulfonates, similar to this compound, are extraordinarily effective catalysts for the aminolysis of 1,2-epoxides, producing β-amino alcohols. These reactions are characterized by anti stereoselectivity and high regioselectivity (Chini et al., 1994).
Safety and Hazards
The compound is considered hazardous. It is toxic if swallowed, causes severe skin burns and eye damage, and is fatal if inhaled . Precautionary measures include avoiding breathing its mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
Orientations Futures
Propriétés
IUPAC Name |
2,2-difluoropropyl trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F5O3S/c1-3(5,6)2-12-13(10,11)4(7,8)9/h2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTXBPSLBYWNRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COS(=O)(=O)C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301226842 | |
| Record name | 2,2-Difluoropropyl 1,1,1-trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301226842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
784193-15-3 | |
| Record name | 2,2-Difluoropropyl 1,1,1-trifluoromethanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=784193-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Difluoropropyl 1,1,1-trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301226842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-difluoropropyl trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-Nitro-4-(trifluoromethyl)phenoxy]phenol](/img/structure/B3031778.png)
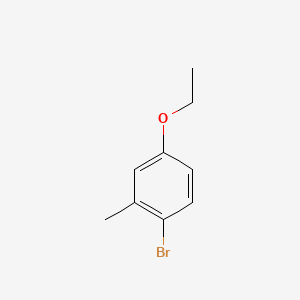

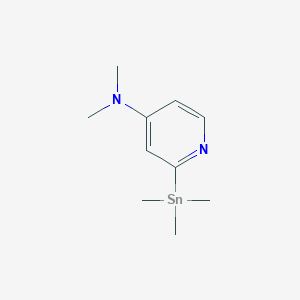
![Bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B3031786.png)
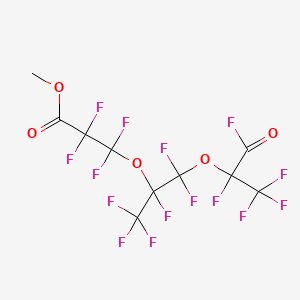
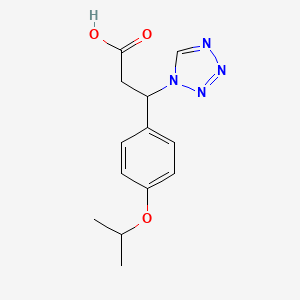
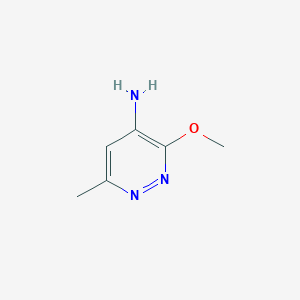


![(1S,2S,3R,5S)-(2,6,6-Trimethyl-3-methylcarbamoyl-bicyclo[3.1.1]hept-2-yl)-carbamic acid tert-butyl ester](/img/structure/B3031798.png)

